(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one (3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656712
InChI: InChI=1S/C10H14N4O/c1-13-6-7(5-12-13)14-9-2-3-11-8(9)4-10(14)15/h5-6,8-9,11H,2-4H2,1H3/t8-,9+/m1/s1
SMILES: CN1C=C(C=N1)N2C3CCNC3CC2=O
Molecular Formula: C10H14N4O
Molecular Weight: 206.24 g/mol

(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one

CAS No.:

Cat. No.: VC13656712

Molecular Formula: C10H14N4O

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one -

Specification

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
IUPAC Name (3aS,6aR)-4-(1-methylpyrazol-4-yl)-1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one
Standard InChI InChI=1S/C10H14N4O/c1-13-6-7(5-12-13)14-9-2-3-11-8(9)4-10(14)15/h5-6,8-9,11H,2-4H2,1H3/t8-,9+/m1/s1
Standard InChI Key JRQKTNABFKGCIY-BDAKNGLRSA-N
Isomeric SMILES CN1C=C(C=N1)N2[C@H]3CCN[C@@H]3CC2=O
SMILES CN1C=C(C=N1)N2C3CCNC3CC2=O
Canonical SMILES CN1C=C(C=N1)N2C3CCNC3CC2=O

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrrolone and pyrazole rings. Common methods might involve cyclization reactions and the use of protecting groups to control stereochemistry.

Example Synthesis Steps:

  • Formation of Pyrrolone Core: This could involve the cyclization of appropriate precursors.

  • Introduction of Pyrazole Moiety: This might be achieved through nucleophilic substitution or cross-coupling reactions.

Potential Applications

Compounds with similar structures are often explored for their biological activities, such as enzyme inhibition or receptor binding. The pyrazole ring is known for its presence in various drugs, suggesting potential therapeutic applications.

Potential Biological Activities:

  • Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes.

  • Receptor Binding: The compound might interact with specific receptors, influencing biological pathways.

Future Research Directions:

  • Synthetic Method Development: Optimizing synthesis routes for efficiency and yield.

  • Biological Activity Screening: Investigating potential therapeutic applications through bioassays.

Given the absence of detailed data in the search results, this article provides a general framework for understanding compounds with similar structures. For precise information, consulting specialized chemical databases or conducting targeted research would be necessary.

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